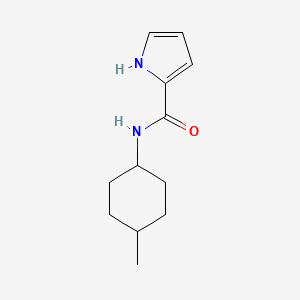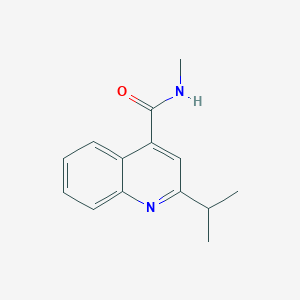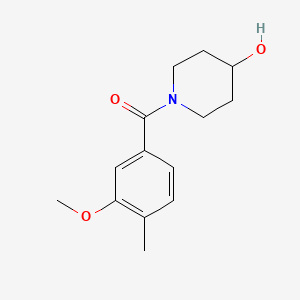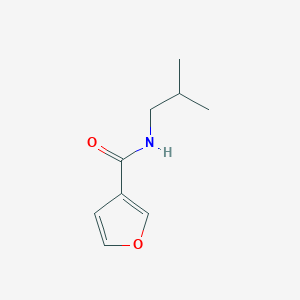![molecular formula C15H18N2O B7503782 N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as DMHP, is a synthetic compound that belongs to the family of pyrrole derivatives. DMHP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a selective agonist for the cannabinoid receptor type 1 (CB1), which is found primarily in the brain and central nervous system. CB1 receptors are involved in a variety of physiological processes, including pain, mood, appetite, and memory. This compound binds to CB1 receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity in the brain, the regulation of pain perception, and the modulation of appetite and metabolism. This compound has also been shown to have potential as a treatment for a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Careful dosing and experimental design are therefore necessary to ensure that the effects observed are specific to CB1 receptor activation.
Direcciones Futuras
There are several future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is its potential as a treatment for neurological and psychiatric disorders, particularly anxiety, depression, and addiction. Another area of interest is its role in the regulation of pain perception, and its potential as a tool for developing new pain medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of the endocannabinoid system.
Métodos De Síntesis
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography. Other methods for synthesizing this compound include the reaction of 2,4-dimethylbenzylamine with 2-acetylpyrrole, followed by the addition of hydroxylamine hydrochloride and sodium acetate, or the reaction of 2,4-dimethylbenzylamine with 1-acetylpyrrole, followed by the addition of hydroxylamine hydrochloride and sodium acetate.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the endocannabinoid system, which plays a role in a variety of physiological processes, including pain, mood, and appetite. This compound has also been used to study the effects of endocannabinoids on synaptic transmission and plasticity in the brain.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-6-7-13(12(2)9-11)10-17(3)15(18)14-5-4-8-16-14/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANRTAUYUGFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=CC=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)





![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)

![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)

![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)

